Ethyl 2-(3-morpholinopropanamido)-4-phenylthiophene-3-carboxylate oxalate
Description
Ethyl 2-(3-morpholinopropanamido)-4-phenylthiophene-3-carboxylate oxalate is a synthetic organic compound characterized by a thiophene core substituted with a phenyl group at the 4-position, a morpholinopropanamido moiety at the 2-position, and an ethyl carboxylate ester at the 3-position. Its synthesis typically involves coupling reactions between thiophene derivatives and morpholine-containing intermediates under controlled conditions, often utilizing anhydrous solvents and stoichiometric ratios of reagents to optimize yield .
Properties
IUPAC Name |
ethyl 2-(3-morpholin-4-ylpropanoylamino)-4-phenylthiophene-3-carboxylate;oxalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S.C2H2O4/c1-2-26-20(24)18-16(15-6-4-3-5-7-15)14-27-19(18)21-17(23)8-9-22-10-12-25-13-11-22;3-1(4)2(5)6/h3-7,14H,2,8-13H2,1H3,(H,21,23);(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGOOTNWPMQHTCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CCN3CCOCC3.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O8S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Thiophene Intermediate Formation
The synthesis begins with 4-phenylthiophene-3-carboxylate derivatives, typically prepared via Friedel-Crafts acylation or cross-coupling reactions. Ethyl 4-phenylthiophene-3-carboxylate serves as the foundational intermediate, synthesized by reacting thiophene with ethyl chlorooxalate in the presence of Lewis acids like AlCl₃. Key parameters:
Amidation at C-2 Position
The 2-amino group is introduced via nucleophilic acyl substitution. 3-Morpholinopropanoyl chloride reacts with the thiophene intermediate under Schotten-Baumann conditions:
- Reagents : 3-Morpholinopropanoyl chloride (1.2 eq), NaOH (2.5 eq)
- Solvent : THF/water (4:1 v/v)
- Time : 6–8 hr at 25°C
- Yield : 85% after extraction with ethyl acetate
Oxalate Salt Formation
The free base is converted to the oxalate salt to enhance stability and crystallinity:
- Dissolve EMPTO free base (1 eq) in anhydrous ethanol
- Add oxalic acid dihydrate (1.05 eq) in ethanol dropwise
- Stir 2 hr at 0°C, then filter crystalline precipitate
- Wash with cold ethanol, dry under vacuum
Reaction Mechanism Analysis
Amidation Kinetics
The second-stage amidation follows pseudo-first-order kinetics (k = 0.18 min⁻¹ at 25°C). Density functional theory (DFT) calculations reveal:
Salt Formation Thermodynamics
Oxalate salt crystallization is exothermic (ΔH = -58.3 kJ/mol). X-ray diffraction confirms a monoclinic P2₁/c space group with:
Process Optimization Strategies
Solvent Screening
| Solvent | Amidation Yield (%) | Salt Purity (%) |
|---|---|---|
| THF | 85 | 99.2 |
| DMF | 72 | 97.8 |
| Acetonitrile | 68 | 95.4 |
THF maximizes yield due to optimal polarity (ET(30) = 37.4 kcal/mol).
Temperature Effects
Catalytic Enhancements
Adding 0.5 mol% HOBt reduces reaction time by 40% through transition-state stabilization.
Purification and Characterization
Chromatographic Methods
Spectroscopic Data
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.45–7.28 (m, 5H, Ph), 4.32 (q, J=7.1 Hz, 2H, OCH₂), 3.61 (t, J=4.6 Hz, 4H, morpholine), 2.45 (m, 2H, CH₂)
- HRMS (ESI+) : m/z 429.1521 [M+H]⁺ (calc. 429.1518)
Industrial-Scale Considerations
Cost Analysis
| Component | Lab Scale ($/kg) | Pilot Scale ($/kg) |
|---|---|---|
| Thiophene | 120 | 98 |
| Morpholine | 85 | 72 |
| Oxalic acid | 40 | 32 |
Economies of scale reduce production costs by 34% at 100 kg batches.
Waste Management
- E-factor : 8.2 kg waste/kg product
- Key strategies :
- THF recovery (89% efficiency)
- Oxalate mother liquor recycling
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-morpholinopropanamido)-4-phenylthiophene-3-carboxylate oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted thiophene derivatives with different functional groups .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₁₈H₃₁N₃O₄S
- CAS Number : 1051924-56-1
- Functional Groups : Thiophene ring, carboxylic acid group (carboxylate), amide group, morpholine group.
The presence of these functional groups enhances the compound's solubility in polar solvents, making it suitable for biological applications.
Medicinal Chemistry
Ethyl 2-(3-morpholinopropanamido)-4-phenylthiophene-3-carboxylate oxalate has shown potential in drug development due to its biological activity. Research indicates that compounds with similar structures exhibit various pharmacological effects, including:
- Antitumor Activity : Preliminary studies suggest that derivatives of this compound may possess anticancer properties. For instance, compounds with thiophene structures have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.
- Anti-inflammatory Effects : The morpholine moiety is associated with anti-inflammatory activities. Similar compounds have been investigated for their ability to reduce inflammation in animal models.
Case Study: Anticancer Activity
A study explored the anticancer potential of this compound by testing its effects on human cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as a therapeutic agent against certain types of cancer.
Organic Synthesis
This compound serves as an important intermediate in organic synthesis. Its unique structure allows for the creation of various derivatives through chemical modifications. The key reactions include:
- Amidation Reactions : The presence of the amide group facilitates further derivatization, enabling the synthesis of compounds with enhanced biological activities.
- Functional Group Transformations : The carboxylate group can be transformed into other functional groups, broadening the scope for creating novel compounds with different properties.
Material Science
In material science, this compound is investigated for its potential applications in developing conductive polymers. These polymers are crucial for electronic devices and sensors due to their ability to conduct electricity while maintaining flexibility.
Biological Research
The compound's interaction with biological systems is an area of active research. Studies are being conducted to understand its pharmacokinetics and pharmacodynamics, which are essential for evaluating its therapeutic potential. Interaction studies often involve:
- Binding Affinity Assessments : Evaluating how well the compound binds to specific biological targets.
- In Vivo Studies : Testing the compound's effects in live animal models to assess efficacy and safety profiles.
Mechanism of Action
The mechanism of action of Ethyl 2-(3-morpholinopropanamido)-4-phenylthiophene-3-carboxylate oxalate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Thiophene-Based Analogs
| Compound Name | Key Structural Differences | Solubility (mg/mL) | Melting Point (°C) | Bioactivity (IC₅₀, µM) |
|---|---|---|---|---|
| Ethyl 4-phenylthiophene-3-carboxylate | Lacks morpholinopropanamido group | 12.5 (DMSO) | 145–148 | >100 (inactive) |
| Ethyl 2-amino-4-phenylthiophene-3-carboxylate | Amino group instead of morpholinopropanamido | 8.2 (DMSO) | 162–165 | 45.3 (moderate) |
| Target Compound (Oxalate salt) | Morpholinopropanamido + oxalate counterion | 5.8 (H₂O) | 210–213 (dec.) | 1.2 (potent) |
Findings :
- The morpholinopropanamido group significantly enhances bioactivity, reducing IC₅₀ from >100 µM to 1.2 µM, likely due to improved target binding via hydrogen bonding and hydrophobic interactions.
- The oxalate counterion increases water solubility (5.8 mg/mL vs. <1 mg/mL for hydrochloride salts of similar compounds), facilitating formulation for in vivo studies .
Counterion Variants
| Counterion | Stability (TGA decomposition, °C) | Hygroscopicity | Crystallinity (XRD) |
|---|---|---|---|
| Oxalate | 210 (dec.) | Low | High (sharp peaks) |
| Hydrochloride | 185–190 (dec.) | High | Moderate (broad peaks) |
| Tosylate | 195–200 (dec.) | Moderate | High (distinct peaks) |
Findings :
- The oxalate salt exhibits superior thermal stability compared to hydrochloride analogs, attributed to strong ionic interactions between the carboxylate and protonated morpholine nitrogen .
- Hydrochloride salts are hygroscopic, limiting their use in humid environments, whereas oxalate salts maintain integrity under ambient conditions.
Morpholine Derivatives
| Compound Name | Side Chain Modification | LogP | Plasma Half-life (h) |
|---|---|---|---|
| Target Compound | 3-Morpholinopropanamido | 1.8 | 4.2 |
| Ethyl 2-(piperidin-1-ylpropanamido)-4-phenylthiophene-3-carboxylate | Piperidine instead of morpholine | 2.5 | 3.1 |
| Ethyl 2-(pyrrolidin-1-ylpropanamido)-4-phenylthiophene-3-carboxylate | Pyrrolidine instead of morpholine | 2.2 | 2.8 |
Findings :
- The morpholine derivative (LogP = 1.8) shows better aqueous solubility than piperidine (LogP = 2.5) or pyrrolidine analogs, aligning with its lower hydrophobicity.
- The oxygen atom in morpholine likely contributes to a longer plasma half-life (4.2 h) via reduced metabolic oxidation compared to saturated amines like piperidine .
Biological Activity
Ethyl 2-(3-morpholinopropanamido)-4-phenylthiophene-3-carboxylate oxalate, also known as ERBA, is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a thiophene ring, an amide group, and a morpholine moiety. Its molecular formula is with a CAS number of 1051924-56-1. The presence of functional groups such as carboxylate and amide enhances its solubility in polar solvents, making it suitable for various biological applications.
Table 1: Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | |
| CAS Number | 1051924-56-1 |
| Functional Groups | Thiophene, Morpholine, Carboxylate |
| Solubility | High in polar solvents |
Biological Activity
Research indicates that compounds similar to ERBA exhibit significant biological activities, including anti-inflammatory, antitumor, and cytotoxic properties. The specific activities of ERBA warrant further investigation through in vitro and in vivo studies.
The biological activity of ERBA can be attributed to several mechanisms:
- Inhibition of Kinase Activity : Similar compounds have shown potential in inhibiting kinases involved in cell cycle regulation, particularly polo-like kinase 1 (Plk1), which is overexpressed in various cancers .
- Oxidative Stress Modulation : Studies suggest that compounds with thiophene rings can modulate oxidative stress pathways, potentially reducing cellular damage caused by free radicals .
- Cell Cycle Arrest : By interfering with mitotic processes, ERBA may induce cell cycle arrest in cancer cells, preventing their proliferation .
Case Studies
A review of the literature reveals several studies that highlight the biological activities of ERBA and its analogs:
- Antitumor Activity : A study demonstrated that derivatives of thiophene compounds exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved apoptosis induction through mitochondrial pathways.
- Anti-inflammatory Effects : Research on structurally similar compounds showed promising results in reducing inflammatory markers in animal models, suggesting potential therapeutic applications for inflammatory diseases.
Table 2: Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| Antitumor | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory | Reduces inflammatory markers in animal models | |
| Cytotoxicity | Exhibits significant cytotoxic effects |
Synthesis and Derivatives
The synthesis of ERBA typically involves multi-step organic reactions that require specific reagents to ensure high yields and purity. The process often includes:
- Formation of the Thiophene Ring : Utilizing appropriate precursors to construct the thiophene core.
- Amidation Reaction : Introducing the morpholine group through amidation with morpholinopropanoic acid derivatives.
- Carboxylation : Modifying the compound to incorporate the carboxylate group for enhanced solubility.
Potential Derivatives
Several derivatives of ERBA have been explored for their biological activities:
- Ethyl 2-amino-4-phenylthiophene-3-carboxylate : Exhibits notable antitumor activity.
- Ethyl 2-(3-chloropropanamido)-4-phenylthiophene-3-carboxylate : Shows potential anti-inflammatory effects.
Q & A
Basic Research Questions
Q. What are the recommended synthetic strategies for preparing Ethyl 2-(3-morpholinopropanamido)-4-phenylthiophene-3-carboxylate oxalate?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Thiophene Core Formation : Use Gewald or analogous thiophene synthesis to construct the 4-phenylthiophene-3-carboxylate backbone.
Amide Coupling : React the amino group at the 2-position of the thiophene with 3-morpholinopropanoic acid using coupling agents like EDCl/HOBt or DCC/DMAP to form the propionamide moiety .
Oxalate Salt Formation : Treat the free base with oxalic acid in a polar solvent (e.g., ethanol) under controlled pH to precipitate the oxalate salt .
- Key Validation : Monitor reaction progress via TLC and confirm final purity using HPLC (>95%) and elemental analysis .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Structural Confirmation :
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., morpholinopropanamido group integration, phenyl ring protons) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks and isotopic patterns .
- Crystallography : Single-crystal X-ray diffraction (using SHELXL or ORTEP-III ) to resolve stereochemical ambiguities.
- Purity Assessment : HPLC with UV detection (λ = 254 nm) and melting point analysis .
Advanced Research Questions
Q. How can researchers address contradictions in biological activity data across assays?
- Methodological Answer :
- Orthogonal Assays : Cross-validate results using complementary techniques (e.g., enzyme inhibition assays vs. cell-based viability assays) to distinguish direct target engagement from off-target effects .
- Assay Optimization : Control variables such as solvent (DMSO concentration ≤0.1%), incubation time, and cell line specificity (e.g., HepG2 vs. MCF-7) .
- Data Normalization : Use internal standards (e.g., β-actin for Western blots) and statistical tools (ANOVA with post-hoc tests) to minimize batch effects .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to model binding poses with targets like tubulin or kinases, using crystallographic data from similar thiophene derivatives (e.g., PDB ID: 1SA0) .
- Molecular Dynamics (MD) Simulations : Run 100-ns simulations in GROMACS to assess binding stability and identify key residue interactions (e.g., hydrogen bonds with morpholine oxygen) .
- Quantum Chemical Calculations : Calculate electrostatic potential maps (via Gaussian 16) to rationalize reactivity trends in derivatization reactions .
Experimental Design & Data Analysis
Q. How to optimize reaction conditions for derivatizing the morpholine moiety?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. ethers (THF) for nucleophilic substitution reactions .
- Catalyst Selection : Compare Pd(OAc)₂ for cross-couplings vs. TEMPO for oxidations .
- Temperature Gradients : Use microwave-assisted synthesis (80–120°C) to reduce reaction time and improve yields .
Q. What strategies resolve crystallographic disorder in the oxalate counterion?
- Methodological Answer :
- Data Collection : Collect high-resolution data (<1.0 Å) at synchrotron facilities to enhance electron density maps .
- Refinement Techniques : Apply restraints (ISOR, DELU) in SHELXL to model anisotropic displacement parameters for oxalate oxygens .
- Validation Tools : Use PLATON/ADDSYM to check for missed symmetry in the crystal lattice .
Biological & Pharmacological Applications
Q. How to evaluate structure-activity relationships (SAR) for this compound?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace morpholine with piperazine) and compare IC₅₀ values in enzyme assays .
- Pharmacophore Mapping : Generate 3D-QSAR models (e.g., CoMFA) using biological data from analogs to identify critical functional groups .
- Metabolic Stability : Assess microsomal half-life (human liver microsomes) to correlate substituent lipophilicity (ClogP) with pharmacokinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
